Felinine

Chemical Stability In Vitro Assay Reproducibility Bioanalytical Method Development

Researchers studying feline semiochemistry require a stable, non-volatile substrate for reproducible enzymatic and bioanalytical assays. Unstable biological matrices compromise quantitative accuracy. Pure, synthetic Felinine (CAS 471-09-0) solves this as an odorless, stable, and quantifiable certified reference standard. - Serve as a reliable internal standard for LC-MS quantification of Felinine, MBCG, and MBG in complex biological samples. - Enable controlled in vitro assays for cauxin activity without volatile MMB interference. - Provide consistent calibration for ELISA development targeting renal metabolic function biomarkers.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
CAS No. 471-09-0
Cat. No. B1672332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelinine
CAS471-09-0
Synonyms2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid
felinine
N-acetylfelinine
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC(C)(CCO)SCC(C(=O)O)N
InChIInChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1
InChIKeyIFERABFGYYJODC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felinine Procurement Guide


Felinine (CAS 471-09-0), also known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid or 2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid, is a sulfur-containing amino acid that is a major component in the urine of domestic cats and certain wild felids [1][2]. Structurally, it is a cysteine thioether, specifically the S-(4-hydroxy-2-methylbutan-2-yl) derivative of L-cysteine [3][4]. Felinine itself is odorless and serves as the critical biosynthetic precursor to the volatile thiol 3-mercapto-3-methylbutan-1-ol (MMB), the primary contributor to the characteristic odor of cat urine [5][6]. Its unique role in species-specific olfactory communication makes it a compound of interest for behavioral science, pheromone research, and veterinary biomarker studies.

1 Pheromone precursor & feline olfactory communication research
2 Veterinary biomarker & renal function research (felinine/MBG ratio)
3 Stable, non-volatile substrate for cauxin protease enzymology

Why Felinine Cannot Be Substituted


Although felinine is a precursor to several odor-active compounds, it cannot be substituted by its downstream metabolites like 3-mercapto-3-methylbutan-1-ol (MMB) or N-acetylfelinine in many experimental contexts [1]. The fundamental difference lies in chemical stability and experimental reproducibility. Pure, synthetic felinine is documented as being chemically stable, whereas felinine in raw biological matrices (e.g., cat urine) is significantly less stable due to microbial and enzymatic degradation into volatile thiols [2]. Furthermore, while felinine itself is odorless, MMB is a potent odorant [3]. For studies requiring a non-volatile, stable, and quantifiable substrate for enzymatic assays (e.g., studying cauxin-mediated cleavage) or for use as an internal standard in bioanalytical chemistry, only the stable precursor felinine can provide reliable, reproducible results [4].

Stability Synthetic felinine is reported stable; endogenous urinary felinine may degrade and shift assay reproducibility.
Volatility Odorless felinine differs from volatile downstream thiols (MMB); MMB not suitable as stable, non-volatile enzymatic substrate.
Quantification Only synthetic felinine provides consistent calibration; metabolites or urinary extracts may not transfer directly.

Felinine Differentiation Evidence


Stability: Synthetic vs. Endogenous

Synthetic felinine exhibits superior chemical stability compared to the felinine present in raw cat urine. Research indicates that while the synthetic compound is stable, endogenous felinine in urine is considerably less so, likely undergoing deacetylation or degradation [1]. This instability in biological matrices makes the procurement of pure, synthetic felinine essential for developing reproducible and validated bioanalytical assays or for conducting enzymatic studies where substrate integrity is paramount.

Synthetic vs. Endogenous
Context-dependent
Synthetic felinine stable; endogenous urinary felinine less stable
Synthetic stability may support substrate integrity; urinary extracts may degrade.
Qualitative assessment; verify lot-specific stability data.
Chemical Stability In Vitro Assay Reproducibility Bioanalytical Method Development

Sex-Dependent Serum Profiles

In a quantitative analysis of the felinine biosynthetic pathway in cat serum, felinine levels were found to be significantly lower than its upstream precursors, 3-methylbutanol-glutathione (MBG) and 3-methylbutanol-cysteinylglycine (MBCG), in male cats. This contrasts with the relative abundance in urine, where felinine is a major component [1]. The data highlights a tissue- and sex-specific regulation of this metabolic pathway.

Serum concentration (male)
Head-to-head
MBG & MBCG significantly higher than felinine in male serum
Serum analyte selection context: MBG/MBCG for hepatic studies; felinine for urinary excretion.
LC-ESI-MS/MS; sex-specific pathway interpretation required.
Metabolic Profiling Sexual Dimorphism Felidae Biochemistry

Urinary Biomarker for Renal Disease

A 2025 study demonstrated a clear divergence in the urinary excretion patterns of felinine and its precursor, MBG, in cats with progressive renal disease. While urinary felinine levels decreased significantly with advanced disease, urinary MBG levels increased [1]. The felinine-to-MBG ratio was significantly lower in cats with severe renal disease compared to both normal cats and those with mild disease [1].

Renal disease ratio
Head-to-head
Felinine-to-MBG ratio significantly lower in severe renal disease vs. normal
Ratio may support renal function biomarker research; felinine-specific trend reported.
LC/MS; n=40 normal, 66 renal disease cats; ratio endpoint context.
Veterinary Biomarker Renal Disease Diagnostic Assay Development

Baseline Excretion Rate

Quantitative studies on the physiological excretion of felinine provide a baseline for understanding its metabolic significance. A foundational study recorded felinine excretion rates of 95 mg/day in domestic cats [1]. This quantitative baseline is essential for designing experiments on nutritional or hormonal modulation of the felinine pathway and provides a reference point for comparing the metabolic output of different species.

Baseline excretion
Reported
95 mg/day
Physiological baseline supports in vitro study calibration and exposure modeling.
In vivo collection; domestic cat reference value.
Excretion Kinetics Comparative Physiology Species-Specific Metabolism

Dominant Urinary Cysteine-S-Conjugate

A 2014 study characterized a novel cysteine-S-conjugate precursor in cat urine, S-(1-hydroxy-3,7-dimethyl-6-octen-3-yl)cysteine, which occurs alongside felinine. The study quantified this novel compound at an average concentration of 1.4 mg/L (±0.2) in male cats [1]. While the absolute concentration of felinine was not provided in this specific study, the data establishes felinine as the quantitatively dominant cysteine-S-conjugate in this pathway, with the concentration of the novel analog being directly proportional to that of felinine [1].

Cys-conjugate dominance
Head-to-head
Felinine is the major conjugate; novel analog 1.4 mg/L (±0.2) in males
Primary target analyte for quantitative odorant-precursor methods.
GC-MS; analog concentration proportional to felinine.
Odorant Precursor Cysteine-S-Conjugate Volatile Sulfur Compound

Felinine Validated Applications


LC-MS/MS Bioanalytical Methods

Given the documented stability of pure, synthetic felinine compared to its unstable form in biological matrices [1], it is the ideal compound for use as a certified reference standard. Researchers can reliably use it for method development, calibration curve preparation, and as a stable internal standard when quantifying felinine, MBCG, and MBG in serum, tissues, and urine, as demonstrated in the methodology of Futsuta et al. [2].

Diagnostic Biomarker for Feline CKD

The strong, disease-dependent differential in the urinary felinine-to-MBG ratio provides a compelling rationale for using pure felinine as a key reagent in veterinary diagnostics research [3]. It can serve as the primary calibrant in developing an ELISA or a targeted LC-MS assay to monitor renal metabolic function, where a decrease in felinine relative to MBG is a specific indicator of disease progression [3].

Cauxin and Protease Enzymology

Unlike its volatile and odorous downstream product MMB, the odorless and stable felinine molecule is the correct substrate for investigating the enzymatic activity of cauxin and other proteases thought to cleave the felinine precursor [4]. Procuring pure felinine allows for controlled in vitro assays to measure reaction kinetics and product formation without the confounding variables of substrate volatility or odor contamination.

Sex-Dependent Metabolic Pathways

The documented sex-dependent differences in felinine and MBG serum concentrations provide a quantitative basis for targeted metabolomics studies [2]. Researchers can use pure felinine as an analytical standard to accurately quantify these differences in various experimental models (e.g., gonadectomized vs. intact animals), enabling precise investigation into the hormonal regulation of this unique metabolic pathway.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Stable synthetic substrate
Calibration accuracy, matrix stability
Renal function biomarker research
Felinine-to-MBG ratio endpoint
Disease-state differentiation in research models
Cauxin protease kinetics
Non-volatile, odorless substrate
Reaction rate measurement without volatility interference
Sex-dependent metabolomics
Quantitative serum analyte
Concentration differences between sexes in model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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